Polarazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Polarazine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a member of the azine family, characterized by the presence of a nitrogen-nitrogen double bond. This compound has garnered significant attention due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

The synthesis of Polarazine typically involves the reaction of hydrazine with aldehydes or ketones. This reaction can be carried out under various conditions, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The choice of method depends on the desired yield, purity, and specific application of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Polarazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azoxy compounds, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Polarazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a fluorescent marker in imaging studies. In medicine, this compound has shown potential as an antihistamine with anticholinergic properties, making it useful for treating allergic conditions such as hay fever and urticaria . Additionally, it is used in the development of new drugs and therapeutic agents. In industry, this compound is employed in the manufacture of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Polarazine involves its interaction with specific molecular targets in the body. As an antihistamine, it competes with histamine for binding to H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This prevents histamine from exerting its effects, thereby reducing symptoms of allergic reactions such as itching, redness, and swelling. This compound also exhibits anticholinergic properties, which contribute to its therapeutic effects by inhibiting the action of acetylcholine on muscarinic receptors .

Comparison with Similar Compounds

Polarazine is similar to other antihistamines such as chlorpheniramine and dexchlorpheniramine. it is unique in its specific chemical structure and pharmacological profile. Unlike chlorpheniramine, which is a racemic mixture, this compound is the pharmacologically active dextrorotatory isomer, making it more potent . Other similar compounds include mequitazine and cetirizine, which also exhibit antihistamine properties but differ in their chemical structures and specific applications .

Properties

IUPAC Name |

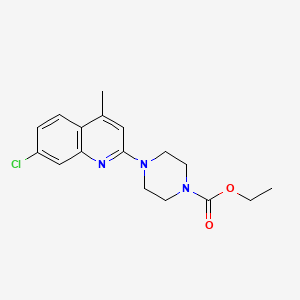

ethyl 4-(7-chloro-4-methylquinolin-2-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-3-23-17(22)21-8-6-20(7-9-21)16-10-12(2)14-5-4-13(18)11-15(14)19-16/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGCEENTBAVADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.